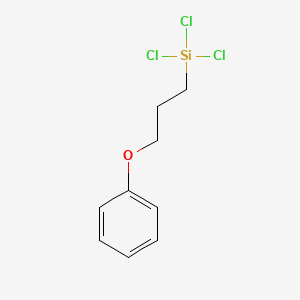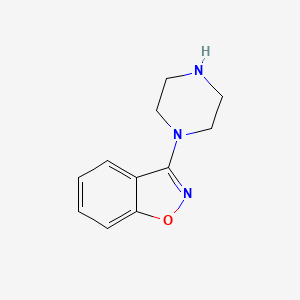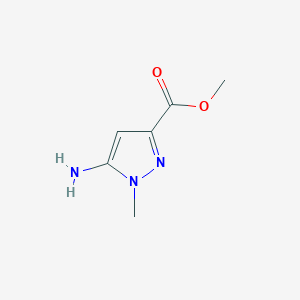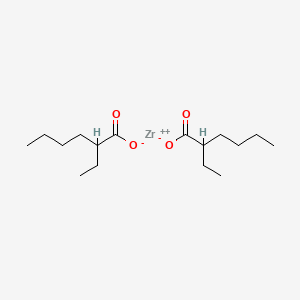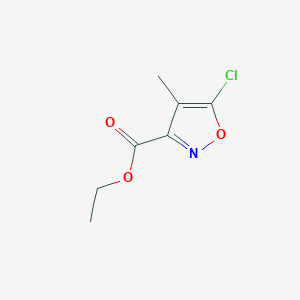![molecular formula C11H12O3 B1590652 8-甲氧基-3,4-二氢苯并[b]噁啶-5(2H)-酮 CAS No. 98232-51-0](/img/structure/B1590652.png)
8-甲氧基-3,4-二氢苯并[b]噁啶-5(2H)-酮
描述
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白酪氨酸激酶(PTK)抑制剂
已合成8-甲氧基-3,4-二氢苯并[b]噁啶-5(2H)-酮衍生物,并对其对蛋白酪氨酸激酶(PTKs)的抑制活性进行了评估。这些化合物,特别是那些带有羟基取代的化合物,在抑制癌症治疗中的重要靶点ErbB1和ErbB2方面非常有效。这些化合物通过分子间相互作用结合到蛋白质的活性口袋的能力使它们成为癌症治疗的潜在候选药物(Li et al., 2017)。
药物化学和微管聚合抑制剂
二苯并[b,f]噁啶的衍生物,包括8-甲氧基-3,4-二氢苯并[b]噁啶-5(2H)-酮,在药物化学中具有重要意义。这些化合物存在于几种具有药用重要性的植物中。一项研究详细介绍了甲氧基二苯并[b,f]噁啶的合成及其作为微管聚合抑制剂的潜在作用,暗示了在癌症治疗中的可能应用(Krawczyk et al., 2016)。
抗肿瘤活性
新的二氢二苯并噁啶,与8-甲氧基-3,4-二氢苯并[b]噁啶-5(2H)-酮密切相关,已从像广东卷瓣兰这样的天然来源中分离出来,并对人类肿瘤细胞系展示了抗肿瘤活性。这突显了这些化合物在开发新的抗癌疗法中的潜力(Wu et al., 2006)。
杀真菌活性
与8-甲氧基-3,4-二氢苯并[b]噁啶-5(2H)-酮结构相关的(E)-5-(甲氧基亚胺基)-3,5-二氢苯并[e][1,2]噁啶-4(1H)-酮类似物已合成并评估其杀真菌活性。这些化合物对植物病原真菌显示出中等到高的活性,表明它们有潜力作为作物保护的杀真菌候选药物(Yang et al., 2017)。
抗分枝杆菌特性
与8-甲氧基-3,4-二氢苯并[b]噁啶-5(2H)-酮密切相关的二苯并[b,f]噁啶的研究导致发现具有抗分枝杆菌活性的化合物。这些发现暗示了这些化合物在治疗结核病等疾病方面的潜在治疗应用(Kittakoop et al., 2004)。
作用机制
Target of Action
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one primarily targets specific enzymes and receptors involved in inflammatory and immune responses. This compound has shown affinity for phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the regulation of inflammatory processes by breaking down cyclic adenosine monophosphate (cAMP) in cells . By inhibiting PDE4, 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one can modulate the levels of cAMP, thereby influencing various cellular functions related to inflammation and immune response.
Mode of Action
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one interacts with PDE4 by binding to its catalytic domain, which prevents the enzyme from hydrolyzing cAMP into AMP . This inhibition leads to an accumulation of cAMP within the cell. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates target proteins that modulate the activity of transcription factors and other proteins involved in inflammatory responses . This cascade of events results in the suppression of pro-inflammatory cytokines and other mediators, thereby reducing inflammation.
Biochemical Pathways
The primary biochemical pathway affected by 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is the cAMP-PKA signaling pathway . By inhibiting PDE4, the compound increases cAMP levels, which in turn activates PKA. Activated PKA phosphorylates various substrates, including the cAMP response element-binding protein (CREB), which regulates the transcription of genes involved in inflammatory responses . This pathway ultimately leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
Pharmacokinetics
The pharmacokinetics of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involve its absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is absorbed into the bloodstream and distributed to various tissues . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in the formation of metabolites that are eventually excreted via the kidneys . The bioavailability of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is influenced by factors such as its solubility, stability, and the presence of metabolic enzymes.
Result of Action
The molecular and cellular effects of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one’s action include the suppression of inflammatory responses and the modulation of immune cell activity . By inhibiting PDE4 and increasing cAMP levels, the compound reduces the production of pro-inflammatory cytokines and other mediators, leading to decreased inflammation . This effect can be beneficial in treating conditions characterized by excessive inflammation, such as psoriasis and atopic dermatitis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and bioavailability . For instance, extreme pH levels or high temperatures may lead to the degradation of the compound, reducing its effectiveness . Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics, impacting its overall therapeutic efficacy.
: Source
生化分析
Biochemical Properties
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways of other substances.
Cellular Effects
The effects of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one on cellular processes are profound. It has been shown to exhibit cytotoxicity against various cancer cell lines, including lung and colon cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
At the molecular level, 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where molecular docking studies have shown that this compound can inhibit the activity of CDK2, thereby affecting cell cycle progression . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation
Dosage Effects in Animal Models
The effects of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity.
Transport and Distribution
The transport and distribution of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the nucleus, where it exerts its effects on gene expression and cell cycle regulation.
Subcellular Localization
The subcellular localization of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is crucial for its activity and function. It has been observed to localize in the nucleus and mitochondria, where it can influence various cellular processes . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles, thereby modulating its biological effects.
属性
IUPAC Name |
8-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-8-4-5-9-10(12)3-2-6-14-11(9)7-8/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQSNXSAQQFZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481780 | |
| Record name | 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98232-51-0 | |
| Record name | 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



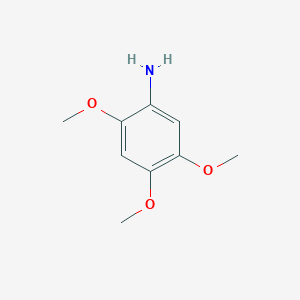

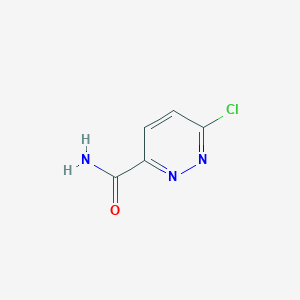

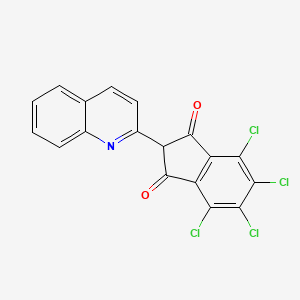
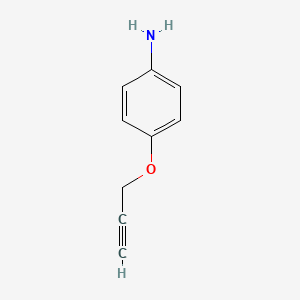
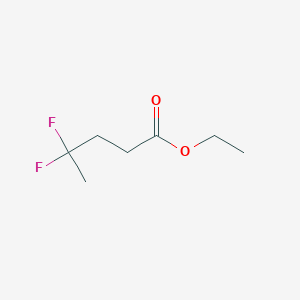
![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)
